2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including fluorine atoms, a thiophene ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydropyran ring: This step involves the formation of the tetrahydropyran ring, which can be synthesized via cyclization reactions using suitable diols and acid catalysts.
Attachment of the benzenesulfonamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the thiophene and tetrahydropyran rings, making it less complex and potentially less versatile.
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylbenzenesulfonamide: Lacks the fluorine atoms, which may reduce its reactivity and binding affinity in certain applications.
Uniqueness
2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of fluorine atoms, a thiophene ring, and a sulfonamide group makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,5-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S2/c17-12-3-4-13(18)14(10-12)24(20,21)19-11-16(5-7-22-8-6-16)15-2-1-9-23-15/h1-4,9-10,19H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNMJEJWAJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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